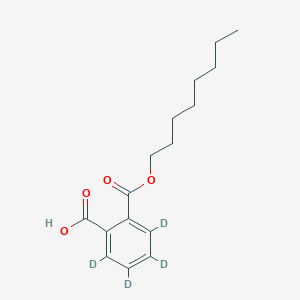

Monooctyl Phthalate-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C16H22O4 |

|---|---|

Molekulargewicht |

282.37 g/mol |

IUPAC-Name |

2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoic acid |

InChI |

InChI=1S/C16H22O4/c1-2-3-4-5-6-9-12-20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18)/i7D,8D,10D,11D |

InChI-Schlüssel |

PKIYFBICNICNGJ-LLDRQJGISA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCCC)[2H])[2H] |

Kanonische SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Monooctyl Phthalate-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Monooctyl Phthalate-d4, a deuterated analog of the phthalate metabolite, Monooctyl Phthalate. This document includes tabulated quantitative data, detailed experimental protocols, and a visualization of the relevant metabolic pathway to support its application in research and development.

Core Chemical Properties

This compound is a stable, isotopically labeled compound valuable as an internal standard in analytical chemistry, particularly for mass spectrometry-based quantification of its non-deuterated counterpart in biological and environmental matrices. The deuterium labeling provides a distinct mass signature, allowing for precise and accurate measurement.

General and Physical Properties

| Property | Value | Source |

| Chemical Name | 2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoic acid | PubChem |

| Synonyms | 1,2-Benzenedicarboxylic Acid 1-Octyl Ester-d4, Phthalic Acid Monooctyl Ester-d4, Mono-n-octyl Phthalate-d4 | Santa Cruz Biotechnology, Pharmaffiliates |

| CAS Number | 1398065-74-1 | Santa Cruz Biotechnology, Pharmaffiliates |

| Molecular Formula | C₁₆H₁₈D₄O₄ | Santa Cruz Biotechnology |

| Molecular Weight | 282.37 g/mol | PubChem, Santa Cruz Biotechnology, Pharmaffiliates |

| Appearance | Not specified (typically a neat solid or oil) | - |

| Purity | >95% (by HPLC) | LGC Standards |

| Storage Conditions | 2-8°C Refrigerator or Store Frozen | Pharmaffiliates, CDN Isotopes |

| Stability | Stable under recommended storage conditions. Re-analysis recommended after three years. | CDN Isotopes |

Computed Physicochemical Properties

The following data for this compound are computed estimates from PubChem.

| Property | Value |

| XLogP3 | 5.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 9 |

| Exact Mass | 282.17691616 Da |

| Monoisotopic Mass | 282.17691616 Da |

| Topological Polar Surface Area | 63.6 Ų |

| Heavy Atom Count | 20 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective use in research. The following protocols are synthesized from established methods for similar compounds.

Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of phthalic anhydride with deuterated octanol.

Materials:

-

Phthalic Anhydride (1 mole equivalent)

-

Octanol-d9 (or other suitably deuterated octanol, 1 mole equivalent)

-

Pyridine (catalyst, small amount)

-

Dichloromethane (solvent)

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Magnetic Stirrer and Stir Bar

-

Heating Mantle with Temperature Control

-

Separatory Funnel

-

Standard Glassware (round-bottom flask, condenser, etc.)

Procedure:

-

In a clean, dry round-bottom flask, dissolve phthalic anhydride (1 eq.) in a minimal amount of dichloromethane.

-

Add octanol-d9 (1 eq.) to the solution, followed by a catalytic amount of pyridine.

-

Equip the flask with a condenser and heat the reaction mixture to reflux (approximately 40°C for dichloromethane) with gentle stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Quantification of this compound in Biological Samples by UPLC-MS/MS

This protocol outlines a general method for the analysis of this compound, often used as an internal standard for the quantification of Monooctyl Phthalate in biological matrices like urine or plasma.

Materials and Equipment:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 reverse-phase UPLC column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

This compound (as internal standard)

-

Biological matrix (e.g., urine, plasma)

-

Sample preparation reagents (e.g., β-glucuronidase for urine, protein precipitation agents for plasma)

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Sample Preparation (Urine):

-

To 100 µL of urine sample, add a known concentration of this compound internal standard.

-

Add β-glucuronidase solution to deconjugate the glucuronidated metabolites.

-

Incubate the sample at 37°C for 90 minutes.

-

Stop the enzymatic reaction by adding a protein precipitation agent (e.g., acetonitrile).

-

Vortex the sample and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis:

-

UPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient might be:

-

0-1 min: 95% A

-

1-8 min: Linear gradient to 5% A

-

8-10 min: Hold at 5% A

-

10.1-12 min: Return to 95% A for re-equilibration

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Negative ESI Mode):

-

Ion Source: Electrospray Ionization (ESI), negative mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Monooctyl Phthalate: Precursor ion (m/z) -> Product ion (m/z) (To be optimized based on the non-deuterated standard)

-

This compound: Precursor ion (m/z 281.2) -> Product ion (m/z) (To be optimized based on the deuterated standard)

-

-

Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

-

Data Analysis:

-

Quantify the concentration of Monooctyl Phthalate in the sample by comparing the peak area ratio of the analyte to the this compound internal standard against a calibration curve prepared with known concentrations of the non-deuterated standard.

Metabolic Pathway

Monooctyl Phthalate is a primary metabolite of Di-n-octyl phthalate (DnOP), a common plasticizer. In the body, DnOP is hydrolyzed by esterases to form Monooctyl Phthalate. This monoester can then undergo further oxidative metabolism. The deuterated form, this compound, is expected to follow the same metabolic pathway.

Caption: Metabolic pathway of Di-n-octyl Phthalate (DnOP).

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of Monooctyl Phthalate in a biological sample using this compound as an internal standard.

Caption: Workflow for the quantification of Monooctyl Phthalate.

Monooctyl Phthalate-d4: A Technical Guide for Researchers

CAS Number: 1398065-74-1

This technical guide provides an in-depth overview of Monooctyl Phthalate-d4 (MOP-d4), a deuterated analog of the phthalate metabolite, Monooctyl Phthalate. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and insights into its biological interactions.

Chemical and Physical Properties

This compound is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the accurate quantification of its non-deuterated counterpart. The incorporation of four deuterium atoms on the benzene ring provides a distinct mass shift, facilitating its differentiation from the endogenous analyte without significantly altering its chemical and physical behavior.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1398065-74-1 | [Multiple sources] |

| Molecular Formula | C₁₆H₁₈D₄O₄ | [Multiple sources] |

| Molecular Weight | 282.37 g/mol | [Multiple sources] |

| Appearance | Oily Liquid | A Chemtek |

| Color | Light Yellow | A Chemtek |

| Purity | >95% (HPLC) | LGC Standards |

| Storage Temperature | 2-8°C | Pharmaffiliates |

Biological Significance and Signaling Pathways

Monooctyl Phthalate (MOP) is the primary metabolite of the plasticizer Di-n-octyl phthalate (DnOP). Following ingestion, DnOP is rapidly hydrolyzed by esterases in the gut and other tissues to form MOP.[1][2] MOP is the biologically active molecule and has been shown to interact with key cellular signaling pathways, namely the Peroxisome Proliferator-Activated Receptor (PPAR) and Sulfotransferase (SULT) pathways.

Di-n-octyl Phthalate Metabolism

The metabolic conversion of DnOP to MOP is a critical first step in its biological activity. This process is illustrated in the following diagram.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Monooctyl phthalate has been identified as a ligand for PPARs, a family of nuclear receptors that play a crucial role in the regulation of lipid metabolism, glucose homeostasis, and cellular proliferation.[3][4] MOP has been shown to activate PPARα and PPARγ.[5] This activation leads to the transcription of specific target genes involved in fatty acid oxidation and adipogenesis.

Inhibition of Sulfotransferases (SULTs)

Monooctyl phthalate has been demonstrated to be a potent inhibitor of several cytosolic sulfotransferase (SULT) isoforms, particularly SULT1A1, SULT1B1, and SULT1E1.[6][7] SULTs are phase II metabolizing enzymes responsible for the sulfonation of a wide range of endogenous and exogenous compounds, including hormones and drugs. Inhibition of these enzymes can disrupt hormone homeostasis and alter the detoxification of other xenobiotics.

Experimental Protocols

This compound is an ideal internal standard for the quantification of MOP in biological matrices such as urine, plasma, and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol synthesized from established methods for phthalate metabolite analysis.

Sample Preparation (Urine)

-

Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex mix for 30 seconds and centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.

-

Internal Standard Spiking: Transfer 1 mL of the urine supernatant to a clean glass tube. Add a known amount (e.g., 50 µL of a 1 µg/mL solution) of this compound in methanol.

-

Enzymatic Hydrolysis (Optional, for total MOP quantification): Add β-glucuronidase/sulfatase to the urine sample to deconjugate glucuronidated and sulfated metabolites. Incubate at 37°C for a specified time (e.g., 2 hours).

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes with an organic solvent such as acetonitrile or ethyl acetate.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 200 µL) of the initial mobile phase.

LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% acetic acid (Mobile Phase A) and acetonitrile with 0.1% acetic acid (Mobile Phase B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 20 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for both MOP and MOP-d4 need to be optimized.

Table 2: Example MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Monooctyl Phthalate (MOP) | 277.2 | 134.1 |

| This compound (MOP-d4) | 281.2 | 138.1 |

Quantification

A calibration curve is constructed by plotting the ratio of the peak area of MOP to the peak area of MOP-d4 against the concentration of MOP standards. The concentration of MOP in the unknown samples is then determined from this calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the analysis of Monooctyl Phthalate in biological samples using this compound as an internal standard.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Monooctyl Phthalate in various biological matrices. Understanding the metabolic origin of MOP from DnOP and its interactions with the PPAR and SULT signaling pathways is crucial for interpreting exposure data and assessing potential health risks. The provided experimental protocol and workflows offer a robust framework for researchers investigating the toxicology and pharmacokinetics of phthalates.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Mono-carboxy-isooctyl Phthalate-d4 | LGC Standards [lgcstandards.com]

- 4. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Human Sulfotransferases by Phthalate Monoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Human Sulfotransferases by Phthalate Monoesters - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

In-Depth Technical Guide to the Synthesis of Monooctyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Monooctyl Phthalate-d4 (MOP-d4), a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. This document details the synthetic pathway, experimental protocols, and relevant biological context for professionals in research and drug development.

Overview and Chemical Properties

This compound is an isotopically labeled form of Monooctyl Phthalate, where four hydrogen atoms on the benzene ring are replaced with deuterium. This labeling provides a distinct mass shift, making it an ideal internal standard for analytical applications.

| Property | Value | Source(s) |

| Chemical Name | 2-(octoxycarbonyl)benzoic-3,4,5,6-d4 acid | [1][2] |

| Synonyms | MOP-d4, Mono-n-octyl Phthalate-d4 | [1][2] |

| CAS Number | 1398065-74-1 | [1][2][3] |

| Molecular Formula | C₁₆H₁₈D₄O₄ | [2][3] |

| Molecular Weight | 282.37 g/mol | [1][3] |

| Chemical Purity | >95% (HPLC) | [3] |

| Isotopic Enrichment | 99 atom % D | |

| Appearance | Not specified | |

| Storage | 2-8°C Refrigerator | [1][3] |

Synthetic Workflow

The synthesis of this compound is achieved through the esterification of Phthalic Anhydride-d4 with n-octanol. The reaction proceeds by nucleophilic attack of the hydroxyl group of n-octanol on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the monoester.

Experimental Protocols

Method A: Thermal, Uncatalyzed Reaction

This method is based on the procedure for the synthesis of sec-octyl hydrogen phthalate and is suitable for producing the monoester with high selectivity.

Reagents:

-

Phthalic Anhydride-d4 (1 mole equivalent)

-

n-Octanol (1 mole equivalent)

Procedure:

-

A mixture of Phthalic Anhydride-d4 and n-octanol is heated in a reaction flask equipped with a stirrer.

-

The reaction mixture is maintained at a temperature of 110-115°C for 12-15 hours. Occasional stirring is recommended to ensure a homogenous liquid.

-

After cooling, the crude product can be purified. A potential work-up involves dissolving the mixture in an aqueous solution of sodium carbonate, washing with an organic solvent to remove any unreacted alcohol or di-ester, followed by acidification with a slight excess of dilute hydrochloric acid to precipitate the monoester.

-

The precipitated this compound is then filtered, washed with water, and dried.

-

Further purification can be achieved by crystallization from a suitable solvent such as petroleum ether or glacial acetic acid.

Method B: Reaction in an Aprotic Solvent

This method, adapted from the synthesis of other monoalkyl phthalates, utilizes a solvent to facilitate the reaction.

Reagents:

-

Phthalic Anhydride-d4 (1 mole equivalent)

-

n-Octanol (1 mole equivalent)

-

Benzene (or Toluene as a less hazardous alternative)

Procedure:

-

Phthalic Anhydride-d4 and n-octanol are dissolved in benzene in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is refluxed for approximately 4 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified as described in Method A. An 80% yield has been reported for the synthesis of mono-n-butyl phthalate using this method.[4]

Biological Signaling Pathway: Interaction with PPARs

Monooctyl phthalate, as a metabolite of dioctyl phthalate, is recognized as an endocrine-disrupting chemical. A primary mechanism of action for phthalate monoesters is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation.[5][6][7]

The activation of PPARs by monooctyl phthalate can lead to various biological effects, including alterations in lipid homeostasis and steroidogenesis.[5] This interaction is a key area of research for understanding the toxicological and endocrine-disrupting properties of phthalates.

Characterization Data

While specific spectra for this compound are not publicly available, the expected data from standard analytical techniques would be:

-

¹H NMR: The spectrum would show characteristic peaks for the octyl chain protons. The aromatic region would be absent due to deuteration.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons and the carbons of the octyl chain. The deuterated aromatic carbons would show characteristic splitting patterns or be significantly attenuated.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the deuterated compound (m/z 282.1769 for the exact mass).[8] Key fragmentation patterns for phthalate monoesters typically include a prominent peak at m/z 149 (for the phthalic anhydride fragment, which would be shifted to m/z 153 in the d4-labeled compound) and 167 (protonated phthalic anhydride, shifted to 171).[9]

-

HPLC: Purity is typically determined by HPLC, with commercial standards being >95% pure.[3]

This technical guide provides a foundational understanding for the synthesis and application of this compound. Researchers should adapt the provided experimental protocols with appropriate safety precautions and analytical monitoring to achieve the desired product.

References

- 1. Monobutyl phthalate can induce autophagy and metabolic disorders by activating the ire1a-xbp1 pathway in zebrafish liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | CAS 1398065-74-1 | LGC Standards [lgcstandards.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.psu.edu [pure.psu.edu]

- 8. This compound | C16H22O4 | CID 131668111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mono-n-octyl phthalate | C16H22O4 | CID 79362 - PubChem [pubchem.ncbi.nlm.nih.gov]

Monooctyl Phthalate-d4: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this document provides a concise yet in-depth overview of the core physical and chemical characteristics of Monooctyl Phthalate-d4. It details its established properties and outlines a typical experimental workflow for its primary application as an internal standard in mass spectrometry.

Core Physical and Chemical Properties

This compound is a deuterated form of Monooctyl Phthalate, a metabolite of the plasticizer dioctyl phthalate. The incorporation of four deuterium atoms on the benzene ring makes it an ideal internal standard for quantitative analysis, as it is chemically similar to the non-deuterated analyte but distinguishable by its higher mass.[1][2] It is primarily utilized for tracer and quantitation purposes during drug development and in environmental or food contaminant analysis.[1]

The following table summarizes the key physical and chemical data for this compound. It should be noted that while many properties have been computationally predicted or are provided by commercial suppliers, detailed experimental protocols for their determination are not extensively published in peer-reviewed literature. The data presented are compiled from chemical databases and supplier specifications.

| Property | Value | Source(s) |

| CAS Number | 1398065-74-1 | [1][2][3] |

| Molecular Formula | C₁₆H₁₈D₄O₄ | [2][3] |

| Molecular Weight | 282.37 g/mol | [2][3][4] |

| Accurate Mass | 282.1769 g/mol | [3] |

| IUPAC Name | 2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoic acid | [4] |

| Synonyms | 1,2-Benzenedicarboxylic Acid 1-Octyl Ester-d4, Mono-n-octyl Phthalate-d4, MOP-d4 | [2][5] |

| Physical Format | Neat (Supplied as a pure chemical, format can be solid or liquid) | [3][6] |

| Purity | Typically >95% (as determined by HPLC) | [3][6] |

| Solubility | Soluble in organic solvents and oils. Poorly soluble in water. | [7] |

| Storage Temperature | +4°C | [3] |

| XLogP3-AA (Hydrophobicity) | 5.3 (Computed) | [4] |

Experimental Protocols

General Protocol for Water Solubility Determination (Slow-Stir Method)

For hydrophobic compounds like phthalate esters, the "slow-stir" technique is often employed to prevent the formation of emulsions or micelles, which can lead to erroneously high solubility measurements.[8][9]

-

Preparation: A surplus of this compound is added to a volume of high-purity water in a sealed vessel.

-

Equilibration: The mixture is stirred slowly using a magnetic stirrer in a temperature-controlled environment for an extended period (often 24-48 hours or longer) to allow the system to reach equilibrium.

-

Phase Separation: The stirring is stopped, and the mixture is allowed to stand to ensure complete separation of the undissolved ester from the aqueous phase. Centrifugation may be used to aid this separation.

-

Sampling: A sample of the aqueous phase is carefully collected, ensuring no undissolved material is transferred.

-

Quantification: The concentration of this compound in the aqueous sample is determined using a sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol for Use as an Internal Standard in LC-MS/MS Analysis

This compound is frequently used as an internal standard for the quantification of Monooctyl Phthalate in biological or environmental samples.

-

Sample Preparation: A known amount of this compound (the internal standard) is added to each sample (e.g., plasma, urine, water) and to each calibration standard at the beginning of the sample preparation process.

-

Extraction: The analyte (Monooctyl Phthalate) and the internal standard are extracted from the sample matrix. This is commonly done using liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Separation: The extracted sample is injected into a UPLC-MS/MS system. The analyte and internal standard are separated from other matrix components on a C18 column using a gradient elution with a mobile phase, such as water and acetonitrile, often with a small amount of acid like acetic or formic acid.[10]

-

Mass Spectrometric Detection: The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For a similar deuterated standard (MBP-d4), a transition like m/z 225 → 81 might be used.[10]

-

Quantification: The peak area of the analyte is measured and divided by the peak area of the internal standard to obtain a response ratio. This ratio is plotted against the concentration of the calibration standards to create a calibration curve. The concentration of the analyte in the unknown samples is then calculated from this curve. The use of the deuterated internal standard corrects for variations in extraction efficiency, injection volume, and ionization suppression between samples.[11]

Visualizations

The following diagrams illustrate the logical workflow for the use of this compound in a typical analytical setting.

Caption: Workflow for quantification using a deuterated internal standard.

Caption: Logical relationship of analyte and internal standard in MS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS 1398065-74-1 | LGC Standards [lgcstandards.com]

- 4. This compound | C16H22O4 | CID 131668111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Mono-carboxy-isooctyl Phthalate-d4 | LGC Standards [lgcstandards.com]

- 7. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Home - Cerilliant [cerilliant.com]

Monooctyl Phthalate-d4 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monooctyl Phthalate-d4 is a deuterated form of Monooctyl Phthalate, a metabolite of the plasticizer dioctyl phthalate. The incorporation of four deuterium atoms on the benzene ring provides a stable isotopic label, making it an excellent internal standard for analytical applications. Its primary utility lies in mass spectrometry-based quantification of phthalates in various matrices, ensuring accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This guide provides a comprehensive overview of its chemical properties, a representative analytical protocol for its use, and a summary of the biological activities of related phthalate compounds.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₁₈D₄O₄ | [1][2][3] |

| Molecular Weight | 282.37 g/mol | [1][2] |

| CAS Number | 1398065-74-1 | [1][2] |

| Appearance | White to Off-White Solid | |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols

The following is a representative experimental protocol for the use of this compound as an internal standard in the quantification of phthalates in a liquid sample (e.g., beverage) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite based on established methods for phthalate analysis.

Objective: To quantify the concentration of Monooctyl Phthalate in a liquid sample using this compound as an internal standard.

Materials:

-

Monooctyl Phthalate standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Monooctyl Phthalate in acetonitrile at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

From the stock solutions, prepare a series of calibration standards of Monooctyl Phthalate ranging from 1 ng/mL to 1000 ng/mL. Each calibration standard should be spiked with a fixed concentration of this compound (e.g., 100 ng/mL).

-

-

Sample Preparation:

-

Take a known volume of the liquid sample (e.g., 1 mL).

-

Spike the sample with the internal standard, this compound, to a final concentration of 100 ng/mL.

-

Vortex the sample for 30 seconds.

-

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with acetonitrile followed by water.

-

Load the spiked sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes with acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase (e.g., 100 µL).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Monooctyl Phthalate and this compound.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of Monooctyl Phthalate to the peak area of this compound against the concentration of the Monooctyl Phthalate standards.

-

Determine the concentration of Monooctyl Phthalate in the sample by interpolating its peak area ratio from the calibration curve.

-

Mandatory Visualization

Caption: Workflow for phthalate quantification using a deuterated internal standard.

Biological Activity of Related Compounds

While this compound is primarily used as an analytical standard, its non-deuterated counterpart and other phthalate metabolites have been reported to possess biological activities.

-

Antimycobacterial Activity: Monooctyl phthalate has demonstrated antimycobacterial activity with a minimum inhibitory concentration (MIC) of 20 μg/mL.[4]

-

Endocrine Disruption: Phthalates are a class of chemicals known for their endocrine-disrupting properties. The metabolite of di(n-butyl)phthalate, monobutyl phthalate, has been shown to affect the expression of proteins related to the epithelial-mesenchymal transition (EMT) and enhance the migration and invasion of cells.

-

Enzyme Inhibition: Di(n-butyl) phthalate (DBP) and its metabolite monobutyl phthalate (MBP) have been found to inhibit the activity of superoxide dismutase (SOD), an important antioxidant enzyme. Modeling studies suggest that these compounds can bind to the active site of SOD, potentially explaining their inhibitory effect.

References

- 1. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | CAS 1398065-74-1 | LGC Standards [lgcstandards.com]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Isotopic Purity of Monooctyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Monooctyl Phthalate-d4, a crucial internal standard for quantitative mass spectrometry analysis. This document details the methodologies for assessing isotopic enrichment, presents typical purity data, and outlines the synthesis pathway.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative analyses. For this compound, the primary goal is to have a high enrichment of the d4 species and minimal contributions from other isotopic variants (d0, d1, d2, d3). While a specific Certificate of Analysis for every batch of this compound will provide the most accurate data, the following table summarizes representative quantitative data for a high-quality standard with a typical isotopic enrichment of 99 atom % D.

| Parameter | Value | Source/Method |

| Chemical Formula | C₁₆H₁₈D₄O₄ | --- |

| Molecular Weight | 282.37 g/mol | --- |

| Deuteration Positions | Aromatic Ring (positions 3, 4, 5, 6) | Inferred from Synthesis |

| Chemical Purity | >95% | HPLC |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry / NMR |

Table 1: Representative Isotopic Purity Data for this compound

| Isotopic Species | Mass (Da) | Expected Abundance (%) |

| d0 (unlabeled) | 278.15 | < 0.1 |

| d1 | 279.16 | < 0.5 |

| d2 | 280.16 | < 1.0 |

| d3 | 281.17 | ~ 2.0 - 4.0 |

| d4 (fully labeled) | 282.18 | > 95.0 |

Note: The expected abundance is an illustrative example for a batch with ≥99 atom % D. The actual distribution will vary between synthesis batches and should be confirmed by analysis.

Experimental Protocols

The determination of isotopic purity for this compound relies on two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This method allows for the separation and quantification of the different isotopic species of this compound based on their mass-to-charge ratio (m/z).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation (LC-MS):

-

LC System: UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure the elution and separation of Monooctyl Phthalate from any potential interferences.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Analysis:

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Scan Mode: Full scan mode over a mass range that includes the isotopic cluster of the [M-H]⁻ ion (e.g., m/z 275-285).

-

Resolution: > 10,000 FWHM.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M-H]⁻ ions of each isotopic species (d0 to d4).

-

Integrate the peak areas for each extracted ion chromatogram.

-

Calculate the percentage of each isotopic species relative to the total integrated area of all isotopic peaks.

-

Isotopic Purity and Structural Confirmation by NMR Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, is a powerful tool for confirming the positions of deuteration and assessing the overall isotopic enrichment.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) that does not have signals overlapping with the analyte.

-

¹H NMR Analysis:

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

Experiment: Standard ¹H NMR experiment.

-

Analysis: The absence or significant reduction of signals corresponding to the aromatic protons confirms successful deuteration at these positions. The integration of any residual proton signals in the aromatic region can be compared to the integration of a non-deuterated portion of the molecule (e.g., the octyl chain protons) to quantify the level of deuteration.

-

-

²H NMR Analysis:

-

Spectrometer: NMR spectrometer equipped with a deuterium probe.

-

Experiment: Standard ²H NMR experiment.

-

Analysis: A single resonance in the aromatic region will confirm that the deuterium is located on the benzene ring. The integral of this peak can be used to confirm the quantity of deuterium.

-

Visualizations

Synthesis Pathway of this compound

The synthesis of this compound typically involves the esterification of deuterated phthalic acid or phthalic anhydride with n-octanol.

Caption: Synthesis of this compound.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the logical flow of the experimental work for determining the isotopic purity of this compound.

Caption: Isotopic Purity Analysis Workflow.

The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, particularly within drug development and clinical research, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of internal standards is a cornerstone of achieving reliable data in liquid chromatography-mass spectrometry (LC-MS) assays. Among the various types of internal standards, deuterated internal standards have emerged as the gold standard, offering unparalleled advantages in mitigating matrix effects and improving assay robustness. This technical guide provides an in-depth exploration of the core principles, practical applications, and validation of deuterated internal standards in bioanalysis.

Core Principles of Deuterated Internal Standards

A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (²H or D). This subtle modification results in a compound that is chemically identical to the analyte, exhibiting nearly the same physicochemical properties, such as polarity, solubility, and ionization efficiency.[1][2] However, its increased mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer.

The fundamental principle behind the use of a deuterated internal standard is that it behaves identically to the analyte throughout the entire analytical process, from sample extraction and preparation to chromatographic separation and ionization in the mass spectrometer.[2] By adding a known amount of the deuterated standard to the sample at the earliest stage, it co-elutes with the analyte and experiences the same variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[3][4] Consequently, the ratio of the analyte's signal to the internal standard's signal provides a normalized response that accurately reflects the analyte's concentration, compensating for these potential sources of error.

Advantages in Bioanalytical Applications

The use of deuterated internal standards is particularly crucial in the analysis of complex biological matrices like plasma, blood, and urine, where endogenous components can significantly interfere with the ionization of the target analyte.[3][4] The co-elution of the deuterated standard with the analyte ensures that both are subjected to the same matrix environment at the same time, leading to a more accurate and precise quantification.

The benefits of employing deuterated internal standards are evident in the improved performance of bioanalytical methods. Validation studies consistently demonstrate that methods utilizing deuterated standards exhibit excellent linearity, precision, and accuracy, meeting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5]

Data Presentation: Performance of Bioanalytical Methods Using Deuterated Internal Standards

The following tables summarize the quantitative performance of a validated LC-MS/MS method for the determination of rosuvastatin in human plasma, utilizing rosuvastatin-d6 as the internal standard. This data exemplifies the high level of precision and accuracy achievable with this approach.

Table 1: Linearity of Rosuvastatin Quantification in Human Plasma [1][5][6]

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Rosuvastatin | 0.1 - 100 | > 0.999 |

| Rosuvastatin | 0.2 - 50.0 | > 0.9991 |

| Rosuvastatin | 0.1 - 50 | > 0.99 (Linear Regression) |

Table 2: Intra-day and Inter-day Precision and Accuracy for Rosuvastatin Quantification [1][5][6]

| Concentration Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low QC (0.3 ng/mL) | < 11.9 | 94.1 - 109.3 | < 13.6 | 92.8 |

| Medium QC (15 ng/mL) | < 10 | < ± 6 | < 10 | < ± 6 |

| High QC (40 ng/mL) | < 10 | < ± 6 | < 10 | < ± 6 |

%RSD: Percent Relative Standard Deviation QC: Quality Control

Experimental Protocols: Quantification of Rosuvastatin in Human Plasma using a Deuterated Internal Standard

This section provides a detailed methodology for the quantification of rosuvastatin in human plasma using LC-MS/MS with rosuvastatin-d6 as the internal standard. This protocol is a composite based on several validated methods.[2][4][7][8]

1. Materials and Reagents:

-

Rosuvastatin reference standard

-

Rosuvastatin-d6 internal standard (IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction (LLE) solvents (e.g., methyl-tert-butyl ether)

2. Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions of rosuvastatin and rosuvastatin-d6 in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions of rosuvastatin by serial dilution of the stock solution with a suitable solvent mixture (e.g., methanol:water, 1:1 v/v).

-

Prepare a working internal standard solution of rosuvastatin-d6 at a concentration of 100 ng/mL in the same solvent mixture.

3. Sample Preparation (Solid-Phase Extraction - SPE):

-

To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the rosuvastatin-d6 working solution (IS) and vortex for 30 seconds.[2]

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Mass Spectrometry:

5. Quantification:

-

Construct a calibration curve by plotting the peak area ratio of rosuvastatin to rosuvastatin-d6 against the nominal concentration of the calibration standards.

-

Determine the concentration of rosuvastatin in the plasma samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical flow of a typical bioanalytical workflow using a deuterated internal standard and the decision-making process for method validation.

Caption: Bioanalytical workflow using a deuterated internal standard.

Caption: Logical pathway for bioanalytical method validation.

Conclusion

Deuterated internal standards are an indispensable tool in modern bioanalysis, providing the accuracy, precision, and robustness required for confident quantification of drugs and their metabolites in complex biological matrices. Their ability to mimic the behavior of the analyte throughout the analytical process effectively compensates for variations that can compromise data quality. The detailed experimental protocols and validation data presented herein underscore the reliability of this approach. For researchers and professionals in drug development, a thorough understanding and implementation of deuterated internal standards are critical for generating high-quality data that can withstand regulatory scrutiny and drive informed decision-making.

References

- 1. Validation of LC-MS/MS method for determination of rosuvastatin concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Quantitative determination of rosuvastatin in human plasma by liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

Monooctyl Phthalate-d4: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Application of Monooctyl Phthalate-d4 as an Internal Standard.

This compound (MOP-d4) is the deuterium-labeled form of Monooctyl Phthalate, a metabolite of the plasticizer di(n-octyl) phthalate (DNOP). Due to its isotopic labeling, MOP-d4 serves as an ideal internal standard for analytical quantification, particularly in isotope dilution mass spectrometry techniques.[1][2] Its use is critical in environmental monitoring, human biomonitoring, and toxicology studies for the precise measurement of phthalate exposure.[3]

This guide provides an overview of MOP-d4, its properties, availability, and a detailed protocol for its application in a research setting.

Chemical and Physical Properties

This compound is characterized by the substitution of four hydrogen atoms with deuterium on the benzene ring. This isotopic substitution renders it chemically identical to its non-labeled counterpart but distinguishable by mass, which is the cornerstone of its utility in mass spectrometry.

| Property | Value | Citation(s) |

| CAS Number | 1398065-74-1 | [4][5][6][7] |

| Molecular Formula | C₁₆H₁₈D₄O₄ | [4][5][7] |

| Molecular Weight | 282.37 g/mol | [4][5][7][8] |

| IUPAC Name | 2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoic acid | [8] |

| Synonyms | 1,2-Benzenedicarboxylic Acid 1-Octyl Ester-d4, MOP-d4, Mono-n-octyl Phthalate-d4 | [7][9] |

| Purity | >95% (typically by HPLC) | [7][10] |

| Physical Format | Neat (solid or oil) | [6][10] |

| Storage Conditions | 2-8°C or +4°C Refrigerator | [7][9][10] |

| Solubility | Soluble in organic solvents like methanol and acetonitrile. | [11][12] |

Supplier and Availability

This compound is available from several specialized chemical suppliers for research purposes. Availability and packaging may vary.

| Supplier | Catalog Number (Example) | Available Pack Sizes | Typical Availability | Citation(s) |

| LGC Standards | TRC-M566652 | 5 mg, 50 mg | In stock | [7][10] |

| MedChemExpress | HY-133671S | 1 mg, 5 mg | In stock | [1][9] |

| Santa Cruz Biotechnology | sc-477405 | Contact for details | Research Use Only | [4][13] |

| Pharmaffiliates | PA PST 013080 | Contact for details | Contact for availability | [5][9] |

| Genprice | 804-HY-133671S-02 | 5 mg | 24/48H to 6 Weeks | [6] |

| CP Lab Safety | Contact for details | 5 mg | For professional lab use | [14] |

Note: This information is subject to change. Please consult the suppliers' websites for the most current data.

Experimental Protocols: Quantification in Biological Matrices

The following is a generalized protocol for the quantification of Monooctyl Phthalate (MOP) in human urine using isotope dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). MOP-d4 is used as the internal standard (IS) to ensure accuracy and correct for matrix effects and variations in sample processing.

Methodology

1. Preparation of Standards and Reagents:

-

Stock Solutions: Prepare individual stock solutions of native MOP and the internal standard MOP-d4 in a high-purity solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. Store at -20°C.

-

Working Standard Solution: Prepare a mixed working solution containing the native MOP at various concentrations (for the calibration curve) from the stock solution.

-

Internal Standard Spiking Solution: Prepare a dilute working solution of MOP-d4 in methanol/water. The concentration should be chosen to yield a significant and stable signal in the final sample analysis.

-

Enzyme Solution: Prepare a solution of β-glucuronidase in an appropriate buffer (e.g., ammonium acetate) to deconjugate the glucuronidated phthalate metabolites in urine.

2. Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

In a clean glass tube, pipette 100 µL of the urine sample.

-

Add a precise volume of the MOP-d4 internal standard spiking solution to every sample, calibrator, and quality control sample.

-

Add the β-glucuronidase buffer solution to initiate enzymatic hydrolysis of the conjugated metabolites.

-

Gently vortex the samples and incubate at 37°C for 90-120 minutes.[1]

-

After incubation, stop the reaction by adding an acid (e.g., formic acid) and/or a cold organic solvent like acetonitrile to precipitate proteins.

-

Centrifuge the samples to pellet any precipitate.

-

Transfer the supernatant to an autosampler vial for analysis.

3. HPLC-MS/MS Analysis:

-

Chromatography: Employ a C18 analytical column for the chromatographic separation of the analytes.[1]

-

Mobile Phase: Use a gradient elution with two mobile phases, typically:

-

Mobile Phase A: Water with a small amount of additive like formic acid or ammonium acetate.

-

Mobile Phase B: Methanol or acetonitrile with a similar additive.

-

-

Mass Spectrometry: Operate the tandem mass spectrometer in negative electrospray ionization (ESI) mode.

-

Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native MOP and the MOP-d4 internal standard. The difference in mass allows for their simultaneous detection and differentiation.

4. Data Analysis:

-

Integrate the peak areas for both the MOP analyte and the MOP-d4 internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the response ratio against the concentration of the prepared calibrator samples.

-

Determine the concentration of MOP in the unknown samples by interpolating their response ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for quantifying phthalate metabolites in biological samples using an isotope dilution mass spectrometry method.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mono-carboxy-isooctyl Phthalate-d4 | LGC Standards [lgcstandards.com]

- 3. Buy this compound [smolecule.com]

- 4. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of 22 phthalate metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS 1398065-74-1 | LGC Standards [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | C16H22O4 | CID 131668111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | CAS 1398065-74-1 | LGC Standards [lgcstandards.com]

- 11. fda.gov.tw [fda.gov.tw]

- 12. agilent.com [agilent.com]

- 13. scbt.com [scbt.com]

- 14. Correlations between phthalate metabolites in urine, serum, and seminal plasma from young Danish men determined by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Monooctyl Phthalate-d4 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CofA) for Monooctyl Phthalate-d4. This deuterated analog of Monooctyl Phthalate is primarily utilized as an internal standard in mass spectrometry-based analyses for the quantification of its unlabeled counterpart in various matrices. Understanding the quality and characterization of this stable isotope-labeled standard is critical for ensuring data accuracy and reliability in research and drug development.

Quantitative Data Summary

The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound. Specifications may vary slightly between different suppliers, but these values represent common industry standards.

| Parameter | Specification | Typical Value |

| Chemical Purity (by HPLC) | ≥95% | >95%[1] |

| Isotopic Purity (Deuterium Incorporation) | Report Value | ≥98 atom % D |

| Chemical Identity | Conforms to Structure | Conforms |

| Molecular Formula | C₁₆H₁₈D₄O₄ | C₁₆H₁₈D₄O₄[1][2] |

| Molecular Weight | 282.37 g/mol | 282.37 g/mol [1][2] |

| Appearance | Colorless to light yellow oil or solid | Conforms |

| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile) | Conforms |

Experimental Protocols

The characterization of this compound involves a series of analytical tests to confirm its identity, purity, and isotopic enrichment. The methodologies for these key experiments are detailed below.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity of the compound by separating it from any non-labeled or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phthalate moiety absorbs, commonly around 230 nm.

-

Procedure: A known concentration of the sample is injected onto the column. The area of the main peak corresponding to this compound is measured and compared to the total area of all observed peaks to calculate the purity percentage.

-

Identity Confirmation by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and structure of the compound.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Method:

-

Ionization: Electrospray ionization (ESI) in negative mode is common for this class of compounds.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected [M-H]⁻ ion would be approximately 281.2 m/z. The fragmentation pattern can also be analyzed to further confirm the structure.

-

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide detailed structural information and confirm the position of deuterium labeling.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Method:

-

¹H NMR: The proton NMR spectrum is acquired. The absence or significant reduction of signals in the aromatic region where the deuterium atoms have been incorporated confirms the labeling. The remaining proton signals corresponding to the octyl chain should be present with the expected chemical shifts and integrations.

-

¹³C NMR: The carbon NMR spectrum can also be used to confirm the overall carbon framework of the molecule.

-

Isotopic Purity Assessment

-

Objective: To determine the percentage of deuterium incorporation in the molecule.

-

Instrumentation: Typically a high-resolution mass spectrometer (HRMS) or a GC-MS system.

-

Method: The relative intensities of the mass isotopologues are measured. The isotopic purity is calculated by comparing the abundance of the desired deuterated species (d4) to the abundances of the unlabeled (d0) and partially labeled (d1, d2, d3) species.

Workflow and Pathway Visualizations

The following diagrams illustrate the typical workflows and logical relationships in the analysis and certification of this compound.

Caption: Workflow for Certificate of Analysis Generation.

Caption: Analytical Logic for Certification.

References

Monooctyl Phthalate-d4: A Comprehensive Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for Monooctyl Phthalate-d4, a deuterated analogue of Monooctyl Phthalate. This document is intended to serve as a crucial resource for researchers, scientists, and professionals in drug development who handle this compound. The information herein is compiled from various sources, including supplier safety data sheets for the compound and its structural analogues.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| Chemical Name | This compound | LGC Standards[1], Santa Cruz Biotechnology[2], Pharmaffiliates[3] |

| Synonyms | 1,2-Benzenedicarboxylic Acid 1-Octyl Ester-d4, Phthalic Acid Monooctyl Ester-d4 | LGC Standards[1], Pharmaffiliates[3] |

| CAS Number | 1398065-74-1 | LGC Standards[1], Santa Cruz Biotechnology[2], Pharmaffiliates[3] |

| Molecular Formula | C₁₆H₁₈D₄O₄ | LGC Standards[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 282.37 g/mol | LGC Standards[1], Santa Cruz Biotechnology[2], PubChem[4] |

| Appearance | Not explicitly stated, likely a liquid or oil | Inferred from related compounds |

| Purity | >95% (HPLC) | LGC Standards[1] |

| Storage Temperature | +4°C | LGC Standards[1] |

Hazard Identification and Safety Precautions

| Hazard Category | Potential Hazard | Precautionary Statements |

| Acute Toxicity (Oral) | May be harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |

| Skin Corrosion/Irritation | May cause skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Serious Eye Damage/Irritation | May cause serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308+P313: IF exposed or concerned: Get medical advice/attention. |

| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life. | P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant. |

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures and Stability

| Aspect | Guideline |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Emits toxic fumes under fire conditions. |

| Protective Equipment | Wear self-contained breathing apparatus and full protective gear. |

| Stability | Stable under recommended storage conditions. |

| Incompatible Materials | Strong oxidizing agents. |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide. |

Handling, Storage, and Personal Protection

Proper handling and storage procedures are crucial to minimize exposure risk.

| Category | Recommendation |

| Handling | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use with adequate ventilation. Wash thoroughly after handling. |

| Storage | Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at +4°C.[1] |

| Eye/Face Protection | Use safety glasses with side-shields or goggles. |

| Skin Protection | Wear compatible chemical-resistant gloves. |

| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

| Engineering Controls | Use in a well-ventilated area. An eyewash station and safety shower should be available in the immediate work area. |

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound are not widely published. However, standard methodologies for evaluating phthalates can be adapted.

1. Purity and Identity Confirmation: Gas Chromatography/Mass Spectrometry (GC/MS)

-

Objective: To confirm the identity and purity of this compound.

-

Methodology:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., hexane or dichloromethane).

-

Inject a known volume of the solution into a GC/MS system.

-

Use a suitable capillary column (e.g., HP-5MS) and temperature program to achieve separation.

-

The mass spectrometer is operated in electron ionization (EI) mode.

-

Identify the compound by its retention time and the fragmentation pattern in the mass spectrum. The presence of the deuterated molecular ion peak and characteristic fragments will confirm its identity.

-

Quantify the purity by comparing the peak area of the analyte to that of an internal or external standard.

-

2. In Vitro Estrogenicity Assessment: Uterotrophic Assay

-

Objective: To assess the potential of this compound to exert estrogenic effects.

-

Methodology:

-

Use immature or ovariectomized female rodents.

-

Administer this compound via oral gavage or subcutaneous injection for a period of 3-7 days.

-

A positive control group (e.g., treated with 17β-estradiol) and a vehicle control group should be included.

-

At the end of the treatment period, euthanize the animals and carefully dissect the uteri.

-

Measure the wet and blotted uterine weights.

-

A statistically significant increase in uterine weight compared to the vehicle control group indicates an estrogenic effect.

-

Signaling Pathways

Phthalate Metabolism

Phthalate diesters are metabolized in the body through a two-step process. The initial step involves hydrolysis to the corresponding monoester, which is often the more biologically active form. This is followed by further oxidative metabolism.

Caption: General metabolic pathway of phthalate esters.

Phthalate Endocrine Disruption

Phthalates are known endocrine-disrupting chemicals that can interfere with normal hormone signaling pathways. One of the key mechanisms is their interaction with nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and estrogen receptors, leading to altered gene expression and subsequent physiological effects.

Caption: Mechanism of phthalate-induced endocrine disruption.

References

Methodological & Application

Application Note: Monooctyl Phthalate-d4 as an Internal Standard for the Quantification of Phthalates by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer and industrial products. Due to their potential endocrine-disrupting properties and other adverse health effects, the accurate quantification of phthalates in diverse matrices, including food, environmental samples, and consumer products, is of paramount importance. Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly employed analytical technique for the determination of phthalates.[1][2]

The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in GC-MS analysis by correcting for variations in sample preparation and instrument response. Monooctyl Phthalate-d4, a deuterated analog of monooctyl phthalate, serves as an excellent internal standard for the quantification of various phthalate esters. Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring similar behavior during extraction and chromatographic separation, while its mass difference allows for clear differentiation by the mass spectrometer.

This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of phthalates in various matrices by GC-MS.

Principle of Internal Standard Calibration

Internal standard calibration is a technique used to improve the precision and accuracy of quantitative analysis. A known amount of a substance, the internal standard (in this case, this compound), is added to all samples, calibration standards, and blanks. The internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the samples.

The ratio of the analyte signal to the internal standard signal is then plotted against the concentration of the analyte in the calibration standards to create a calibration curve. This ratio is used to calculate the concentration of the analyte in the unknown samples. By using this ratio, any variations in sample injection volume, detector response, or sample loss during preparation are compensated for, leading to more reliable results.

Principle of Internal Standard Calibration Workflow.

Experimental Protocols

Materials and Reagents

-

Solvents: HPLC or pesticide residue grade n-hexane, acetone, and cyclohexane. All solvents should be pre-screened for phthalate contamination.

-

Standards: Certified reference standards of the target phthalates and this compound.

-

Glassware: All glassware (vials, flasks, pipettes) should be scrupulously cleaned by rinsing with acetone and then n-hexane to avoid phthalate contamination. The use of plastic materials should be strictly avoided.[3]

Preparation of Standard Solutions

-

This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of n-hexane in a volumetric flask.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the stock solution 1:10 with n-hexane. This solution will be added to all samples and standards.

-

Phthalate Analyte Stock Solution (100 µg/mL): Prepare a stock solution containing all target phthalates at a concentration of 100 µg/mL each in n-hexane.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution with cyclohexane. A typical concentration range is 0.05, 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL. Add a constant volume of the internal standard spiking solution (10 µg/mL) to each calibration standard to achieve a final internal standard concentration of 1 µg/mL.

Sample Preparation (General Protocol for Solid Samples)

This protocol is a general guideline and may need to be optimized for specific matrices.

-

Sample Homogenization: Homogenize the solid sample to a fine powder or small pieces.

-

Weighing: Accurately weigh approximately 1 g of the homogenized sample into a glass centrifuge tube.

-

Internal Standard Spiking: Add a known volume of the this compound internal standard spiking solution (e.g., 100 µL of 10 µg/mL solution) to the sample.

-

Extraction: Add 10 mL of n-hexane to the tube. Vortex vigorously for 1 minute and then sonicate for 30 minutes.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid material.

-

Collection: Carefully transfer the supernatant (n-hexane extract) to a clean glass vial.

-

Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen to a smaller volume (e.g., 1 mL).

-

Analysis: The extract is now ready for GC-MS analysis.

General Sample Preparation Workflow for Solid Matrices.

GC-MS Operating Conditions

The following are typical GC-MS conditions for phthalate analysis and should be optimized for the specific instrument and analytes.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temp 60°C (hold 1 min), ramp to 220°C at 20°C/min, then to 300°C at 5°C/min (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Ions:

The selection of appropriate ions for both the target phthalates and this compound is crucial for sensitivity and selectivity. The base peak (m/z 149) is common to many phthalates.[2][4] Therefore, it is important to select at least two other characteristic ions for confirmation. For this compound, the molecular ion and characteristic fragment ions will be shifted by +4 m/z units compared to the unlabeled compound.

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Dimethyl Phthalate (DMP) | 163 | 194 | 77 |

| Diethyl Phthalate (DEP) | 149 | 177 | 222 |

| Di-n-butyl Phthalate (DBP) | 149 | 223 | 205 |

| Benzyl Butyl Phthalate (BBP) | 149 | 91 | 206 |

| Di(2-ethylhexyl) Phthalate (DEHP) | 149 | 167 | 279 |

| Di-n-octyl Phthalate (DNOP) | 149 | 279 | - |

| This compound (IS) | m/z+4 of MOP quantifier | m/z+4 of MOP qualifier 1 | m/z+4 of MOP qualifier 2 |

Note: Specific ions for this compound should be determined by acquiring a full scan mass spectrum of the standard.

Data Presentation and Performance Characteristics

While specific quantitative data for this compound as an internal standard is not widely available in the cited literature, the following table presents typical performance characteristics that can be expected for a GC-MS method for phthalate analysis using a deuterated internal standard. This data is illustrative and should be confirmed by in-house validation studies.

| Parameter | Typical Performance |

| Linearity (R²) | > 0.995 |

| Recovery | 80 - 120% |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |

| Precision (%RSD) | < 15% |

Conclusion

This compound is a suitable internal standard for the accurate and precise quantification of phthalates in various matrices using GC-MS. Its chemical similarity to the target analytes ensures reliable correction for variations during sample preparation and analysis. The detailed protocol provided in this application note serves as a comprehensive guide for researchers and scientists in the field. It is essential to perform in-house validation to establish method performance characteristics for specific matrices and analytes of interest. The use of a stable isotope-labeled internal standard like this compound is a critical component of a robust and reliable analytical method for phthalate determination.

References

Application Note: Quantification of Monooctyl Phthalate in Human Urine Using Isotope Dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Abstract